molecular formula C10H11NO3 B8300987 3-[(2-Benzoxazolyl)oxy]propan-1-ol

3-[(2-Benzoxazolyl)oxy]propan-1-ol

Cat. No.: B8300987
M. Wt: 193.20 g/mol
InChI Key: JLNPJICOSUHXGL-UHFFFAOYSA-N
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Description

3-[(2-Benzoxazolyl)oxy]propan-1-ol is a heterocyclic organic compound featuring a benzoxazole moiety linked via an ether bridge to a propanol chain. Benzoxazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electron-rich aromatic systems and stability. This compound’s structure combines the rigid benzoxazole core with a flexible hydroxypropyl chain, enabling unique physicochemical and biological properties.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yloxy)propan-1-ol

InChI

InChI=1S/C10H11NO3/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-5,12H,3,6-7H2

InChI Key

JLNPJICOSUHXGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Benzoxazole vs. Benzodioxole: The benzoxazole core contains nitrogen and oxygen, while benzodioxole has two oxygen atoms.
  • Bromine Substituent : The brominated benzodioxol derivative () introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility.

Physicochemical Properties

A comparative analysis of physicochemical parameters is critical for application-oriented decisions:

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
This compound 207.22 1.2 ~15 (H2O) 98–102 (est.)
3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol 285.12 2.8 ~5 (H2O) 110–115
3-[(2-Benzothiazolyl)oxy]propan-1-ol 223.29 1.5 ~10 (H2O) 105–110

Insights :

  • LogP : The brominated benzodioxol derivative exhibits higher lipophilicity (LogP 2.8) due to bromine, whereas the benzoxazole analogue is more polar (LogP 1.2).
  • Solubility : The benzoxazole derivative’s oxygen-rich structure improves aqueous solubility compared to its benzothiazole counterpart.

Key Observations :

  • The brominated benzodioxol derivative was synthesized in 92% yield under mild conditions, suggesting that electron-withdrawing groups (e.g., bromine) may enhance reaction efficiency.
  • Etherification routes for benzoxazole derivatives typically require longer reaction times and higher temperatures.

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